molecular formula C23H21N3O2S B2423642 3-(4-methoxyphenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide CAS No. 863594-46-1

3-(4-methoxyphenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide

Cat. No.: B2423642
CAS No.: 863594-46-1
M. Wt: 403.5
InChI Key: YRPHFOVXRPPIKF-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide is a useful research compound. Its molecular formula is C23H21N3O2S and its molecular weight is 403.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Compounds with similar structures have been synthesized via a one-pot three-component fusion reaction . This suggests that the compound might interact with its targets through a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

Given the compound’s structural similarity to other thiazolo[3,2-a]pyrimidines , it might affect similar biochemical pathways Thiazolo[3,2-a]pyrimidines are known to be involved in various biological activities, including antimicrobial, antiviral, and anticancer activities.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. As the compound is part of a collection of rare and unique chemicals provided to early discovery researchers , its effects are likely under investigation. More research is needed to describe the molecular and cellular effects of the compound’s action.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-15-18(22-26-20-7-4-14-24-23(20)29-22)5-3-6-19(15)25-21(27)13-10-16-8-11-17(28-2)12-9-16/h3-9,11-12,14H,10,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPHFOVXRPPIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CCC2=CC=C(C=C2)OC)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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